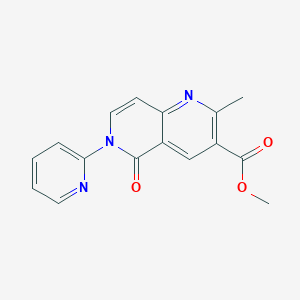
2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is a chemical compound that belongs to the class of esters. It is also known as a ketoester, which is a type of organic compound that contains a carbonyl group (C=O) and an ester group (RCOOR'). This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development.
Biochemical and Physiological Effects
Studies have shown that 2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate can affect various biochemical and physiological processes in cells. For example, it has been reported to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. The compound has also been shown to induce oxidative stress in cells, which can cause damage to cellular components such as proteins, lipids, and DNA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its high purity and good yields obtained from the synthesis method. This makes it a reliable compound for use in various assays and experiments. However, one limitation is the lack of understanding of its mechanism of action, which can hinder its potential applications in the future.
Zukünftige Richtungen
There are several future directions for research on 2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One area of interest is the development of new anticancer drugs based on the compound's structure and activity. This may involve modifying the compound to enhance its potency and selectivity towards cancer cells. Another direction is the investigation of the compound's potential applications in material science, such as the development of new polymers and coatings. Finally, further research is needed to fully understand the compound's mechanism of action and its effects on various cellular processes.
Synthesemethoden
The synthesis of 2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate involves the reaction of 3-iodobenzoic acid with ethyl acetoacetate in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as sodium hydride to yield the final product. This method has been reported to yield high purity and good yields of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-iodophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
[2-(3-iodophenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17IO4/c1-13-5-7-14(8-6-13)17(21)9-10-19(23)24-12-18(22)15-3-2-4-16(20)11-15/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSPJIBVTQHGCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![benzyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5147357.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-pyridinylthio)acetamide](/img/structure/B5147382.png)
![4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5147385.png)


![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol](/img/structure/B5147421.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![methyl 4-[5-methyl-4-({methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B5147438.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5147443.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)